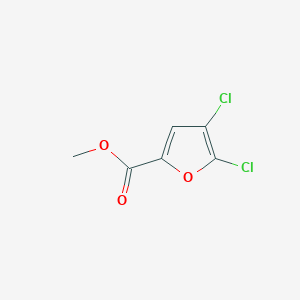![molecular formula C15H13ClN2O B1434739 4-chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1313714-51-0](/img/structure/B1434739.png)
4-chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
4-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine serves as a versatile building block in chemical synthesis. It is used in the efficient synthesis of various heterocyclic compounds such as 7-azaindoles and pyrrolopyridines. These syntheses often involve reactions with phenolates and activated methylene nucleophiles, demonstrating the compound's utility in creating structurally diverse molecules (Figueroa‐Pérez et al., 2006).
Reactivity Studies
The compound is also central to reactivity studies. For instance, its reaction in the formation of new heterocycle-based molecules, such as 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, has been explored. These studies include characterizing the molecular structure, vibrational spectra, and chemical shifts, contributing to our understanding of the reactivity of pyrrolopyridine derivatives (Murthy et al., 2017).
Cytotoxicity and Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been synthesized and tested for cytotoxicity. For example, achiral azaindole-substituted titanocenes derived from 1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine have been synthesized and their cytotoxicity evaluated in vitro, highlighting potential applications in cancer research (Mendez et al., 2011).
Development of Novel Synthetic Pathways
The compound is instrumental in the development of novel synthetic pathways. For instance, it has been used in a glyoxylation-decarbonylative Stille coupling sequence, illustrating its role in facilitating complex chemical transformations and the synthesis of acyl heterocycles (Tasch et al., 2010).
Antibacterial Screening
Some derivatives synthesized from this compound have been screened for antibacterial properties, indicating its potential in the development of new antibacterial agents (Abdel-Mohsen & Geies, 2008; Abdel-Mohsen & Geies, 2009).
Electronic Structure Analysis
The electronic structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine has been studied using high-resolution X-ray diffraction and DFT calculations. Such studies provide insights into the molecular properties, including charge distribution and stability, relevant for materials science applications (Hazra et al., 2012).
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the process involves the formation of carbon-carbon bonds via the interaction of an organoboron compound with a halide compound .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been involved in carbon-carbon bond-forming reactions, which are fundamental to many biochemical pathways .
Result of Action
It’s worth noting that compounds with similar structures have been involved in carbon-carbon bond-forming reactions, which are fundamental to many biochemical processes .
Action Environment
It’s worth noting that the suzuki–miyaura cross-coupling reactions, in which similar compounds are involved, are known for their mild and functional group tolerant reaction conditions .
Eigenschaften
IUPAC Name |
4-chloro-1-[(4-methoxyphenyl)methyl]pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-19-12-4-2-11(3-5-12)10-18-9-7-13-14(16)6-8-17-15(13)18/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHVGTYIKVXNMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CC3=C(C=CN=C32)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1434659.png)

![(1R)-1-[3-nitro-5-(trifluoromethyl)phenyl]ethylamine](/img/structure/B1434662.png)




![[(Z)-1-[(S)-(2-Chlorophenyl)(methoxycarbonyl)methyl]-4beta-[2-(3-methoxyphenyl)-2-oxoethylthio]piperidine-3-ylidene]acetic acid](/img/structure/B1434668.png)

![Ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate](/img/structure/B1434671.png)

![2-(Pyridin-3-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1434679.png)